molecular formula C17H19N3O2 B11564398 N'-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

N'-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No.: B11564398
M. Wt: 297.35 g/mol
InChI Key: GVDYWATXKDPTRX-VXLYETTFSA-N
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Description

N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique molecular structure, which includes a hydrazide group, a methylidene linkage, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 2-hydroxy-4-methylbenzaldehyde and 2-methylphenylhydrazine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Additionally, continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine); often in the presence of a catalyst or under controlled temperature conditions.

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced hydrazide derivatives, and substituted aromatic compounds, depending on the specific reaction and conditions employed.

Scientific Research Applications

N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide in terms of its specific functional groups and their impact on its chemical behavior and applications.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide

InChI

InChI=1S/C17H19N3O2/c1-12-7-8-14(16(21)9-12)10-19-20-17(22)11-18-15-6-4-3-5-13(15)2/h3-10,18,21H,11H2,1-2H3,(H,20,22)/b19-10+

InChI Key

GVDYWATXKDPTRX-VXLYETTFSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/NC(=O)CNC2=CC=CC=C2C)O

Canonical SMILES

CC1=CC(=C(C=C1)C=NNC(=O)CNC2=CC=CC=C2C)O

Origin of Product

United States

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